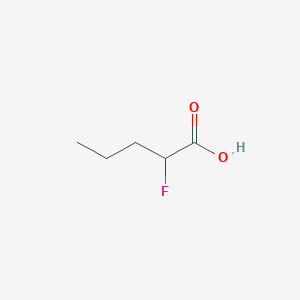

2-Fluorovaleric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluorovaleric acid is a molecule of interest in the field of chemistry, particularly due to the unique properties imparted by the fluorine atom when attached to organic frameworks. The presence of fluorine can significantly alter the molecular properties, enhancing their performance and functionality in various applications, including medicine and materials science. Despite its potential, fluorine is rarely found in natural compounds, necessitating synthetic strategies for its incorporation into organic molecules (Liu et al., 2022).

Synthesis Analysis

The synthesis of fluorine-containing compounds like 2-Fluorovaleric acid often involves novel biosynthetic strategies to incorporate fluorine into organic compounds. One approach is the biocatalytic synthesis, which offers environmental and safety advantages over traditional chemical methods. For example, 2-fluoro-3-hydroxypropionic acid, a related compound, has been synthesized using engineered E. coli strains, demonstrating the potential for microbial production of fluorinated compounds (Liu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-Fluorovaleric acid and its analogs is crucial for understanding their reactivity and physical properties. Fluorine's high electronegativity and small size make it a significant modifier of the acid's electronic structure, affecting its bonding and interactions with other molecules.

Chemical Reactions and Properties

Fluorinated compounds often exhibit unique reactivity due to the influence of the fluorine atom. For example, electrophilic fluorination techniques have been used to introduce fluorine into molecules, altering their reactivity and opening up new pathways for chemical transformations (Konas & Coward, 2001).

Physical Properties Analysis

The introduction of fluorine atoms into organic compounds typically affects their physical properties, such as solubility, boiling and melting points, and density. For instance, the biocatalytic production methods could lead to compounds with distinct physical properties compared to their non-fluorinated counterparts, impacting their solubility and stability (Liu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing and Biological Applications

2-Fluorovaleric acid has been explored for its potential in fluorescence sensing and biological applications. For instance, a novel coumarin-based fluorogenic probe, which can be synthesized using derivatives like 2-Fluorovaleric acid, demonstrates high selectivity and affinity in biological systems toward specific cations. This has applications in monitoring ions in aqueous solutions and could be useful for fluorescence microscopic imaging and studying biological functions (Jung et al., 2009). Additionally, fluorescent amino acids, potentially derived from compounds like 2-Fluorovaleric acid, are important in constructing fluorescent macromolecules for studying protein-protein interactions and other nanoscopic events in biological systems with high spatial resolution (Cheng et al., 2020).

Radiolabeling in Medical Imaging

2-Fluorovaleric acid derivatives, such as 2-[(18)F]fluoropropionic acid, are used as prosthetic groups for radiolabeling proteins and peptides in positron emission tomography (PET) imaging. This method enables targeted imaging in medical diagnostics, highlighting the role of 2-Fluorovaleric acid in the development of advanced imaging techniques (Mařı́k et al., 2006).

Biosynthetic Expansion

In the field of bioengineering, 2-Fluorovaleric acid derivatives are part of expanding the molecular space available for discovery through biosynthetic strategies. For example, 2-fluoro-3-hydroxypropionic acid, synthesized using microbial systems, demonstrates the potential of incorporating fluorinated compounds into natural metabolisms, thereby expanding the repertoire of biologically active compounds (Liu et al., 2022).

Environmental and Material Science

2-Fluorovaleric acid derivatives also find applications in environmental and material sciences. For instance, fluoroalkylsilane treatment of nanoparticles in different pH values shows the role of fluorinated compounds in developing advanced materials with specific properties like hydrophobicity and colloidal stability, which are important in applications like self-cleaning coatings (Pazokifard et al., 2012).

Eigenschaften

IUPAC Name |

2-fluoropentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYYJYDNERMSOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorovaleric acid | |

CAS RN |

1578-56-9 |

Source

|

| Record name | Valeric acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)